molecular formula C8H12ClN3S B577881 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride CAS No. 1226776-81-3

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride

Cat. No.: B577881
CAS No.: 1226776-81-3
M. Wt: 217.715
InChI Key: YFKALMFJNBJAGK-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including this compound, involves numerous methods . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid as starting reactants .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of this compound is not directly mentioned in the sources, but it likely shares similar structural characteristics with other pyrimidines.

Scientific Research Applications

Synthesis and Biological Activity

Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-Alzheimer's effects. The synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives, for instance, has demonstrated significant in vitro anti-inflammatory activity. These compounds, characterized by substituents like the methylthio group at specific positions, show promise in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Structural Activity Relationships

The investigation into the structure-activity relationships (SAR) of pyrimidine derivatives reveals their potential in treating various diseases by modifying the pyrimidine nucleus. This modification enables the creation of compounds with a broad spectrum of pharmacological activities. For instance, detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).

Anticancer Applications

Pyrimidine-based scaffolds have been extensively studied for their anticancer activities. Numerous patents and research articles highlight the cell-killing effects of pyrimidine derivatives through various mechanisms, suggesting their potential to interact with diverse enzymes, targets, and receptors. This extensive exploration underscores pyrimidines as a focal point in current research for developing anticancer agents (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).

Neurological Disorders

Pyrimidine derivatives also show promise in addressing neurological disorders, including Alzheimer's disease. The design and synthesis of pyrimidine scaffolds are driven by their ability to act on the central nervous system (CNS), offering potential treatments for conditions like Alzheimer's through modulation of biochemical pathways (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).

Mechanism of Action

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets through different mechanisms . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activity, which may involve the inhibition of certain inflammatory mediators . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

As a pyrimidine derivative, it may have potential anti-inflammatory effects . .

Safety and Hazards

While specific safety and hazard information for 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is not available, a related compound, 4-Methyl-2-(methylthio)pyrimidine, is known to cause skin irritation and serious eye irritation . It’s recommended to wear personal protective equipment and avoid ingestion and inhalation .

Future Directions

Research in pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-12-8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKALMFJNBJAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CCNCC2=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712340
Record name 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-81-3
Record name 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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